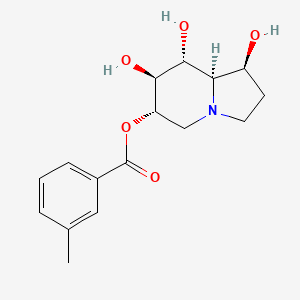
Castanospermine, 6-O-(3-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Castanospermine, 6-O-(3-methylbenzoyl)-, is a derivative of castanospermine, an indolizidine alkaloid first isolated from the seeds of the Australian tree Castanospermum australe . This compound has garnered significant interest due to its potent inhibitory effects on glucosidase enzymes and its potential antiviral properties .
Vorbereitungsmethoden
The preparation of Castanospermine, 6-O-(3-methylbenzoyl)-, involves the acylation of castanospermine at the 6-hydroxy position with 3-methylbenzoyl chloride . The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of castanospermine are protected using suitable protecting groups.
Acylation: The protected castanospermine is then reacted with 3-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the 3-methylbenzoyl group at the 6-hydroxy position.
Deprotection: The protecting groups are removed to yield the final product, Castanospermine, 6-O-(3-methylbenzoyl)-.
Analyse Chemischer Reaktionen
Castanospermine, 6-O-(3-methylbenzoyl)-, undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Castanospermine, 6-O-(3-methylbenzoyl)-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Castanospermine, 6-O-(3-methylbenzoyl)-, involves the inhibition of glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glucosidic bonds, thereby inhibiting the processing of glycoproteins . This inhibition can disrupt viral replication and other cellular processes that rely on glycoprotein processing .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
121104-90-3 |
|---|---|
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 3-methylbenzoate |
InChI |
InChI=1S/C16H21NO5/c1-9-3-2-4-10(7-9)16(21)22-12-8-17-6-5-11(18)13(17)15(20)14(12)19/h2-4,7,11-15,18-20H,5-6,8H2,1H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI-Schlüssel |
RYYFYLNAGNVQNG-VQJWOFKYSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)O[C@H]2CN3CC[C@@H]([C@@H]3[C@H]([C@@H]2O)O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2CN3CCC(C3C(C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



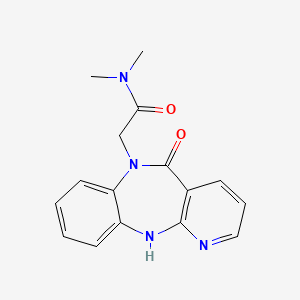
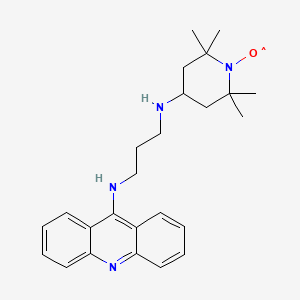
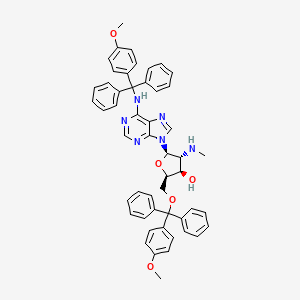
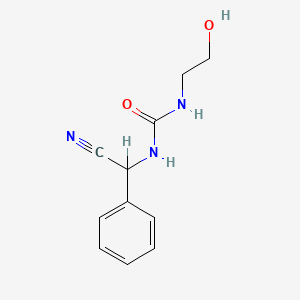

![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

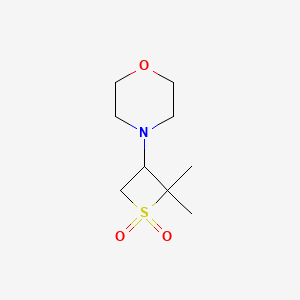
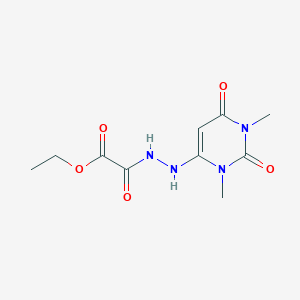
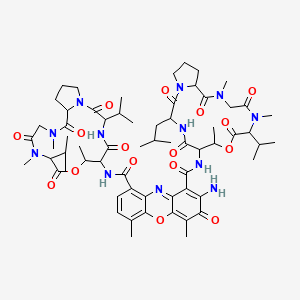
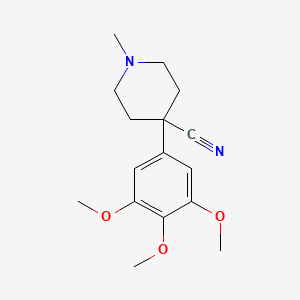
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)

